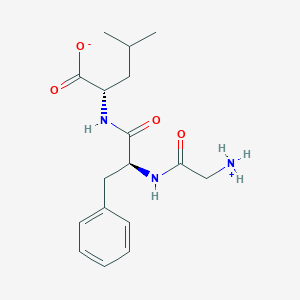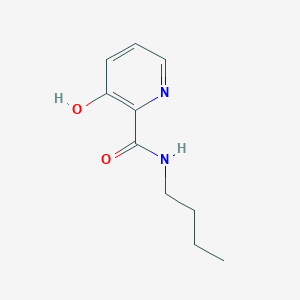
N-Butyl-3-hydroxypyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-3-hydroxypyridine-2-carboxamide, also known as Bucladesine or dibutyryl cyclic AMP, is a cyclic nucleotide analog that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in various biochemical and physiological studies. Bucladesine is a potent activator of cyclic AMP-dependent protein kinase (PKA) and has been shown to have a wide range of effects on cellular processes.
Wirkmechanismus
N-Butyl-3-hydroxypyridine-2-carboxamide acts as a potent activator of PKA by mimicking the action of cyclic AMP. It binds to the regulatory subunit of PKA, causing the release of the catalytic subunit. The catalytic subunit then phosphorylates a wide range of cellular proteins, leading to changes in their function.
Biochemische Und Physiologische Effekte
N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can induce the differentiation of various cell types, including muscle cells, adipocytes, and neurons. It can also stimulate the release of neurotransmitters, such as dopamine and acetylcholine, and increase the activity of ion channels, such as calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Butyl-3-hydroxypyridine-2-carboxamide in lab experiments is its potency and specificity. It can activate PKA at low concentrations and has a high affinity for the regulatory subunit of PKA. However, N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to have some limitations in certain experimental settings. For example, it can be rapidly metabolized in some cell types, leading to a short-lived activation of PKA.
Zukünftige Richtungen
There are several future directions for the use of N-Butyl-3-hydroxypyridine-2-carboxamide in scientific research. One potential area of research is the role of cyclic AMP in the regulation of immune cell function. N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, and may have potential therapeutic applications in the treatment of autoimmune diseases. Another area of research is the use of N-Butyl-3-hydroxypyridine-2-carboxamide in the study of neurodegenerative diseases, such as Alzheimer's disease. N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to enhance synaptic plasticity and may have potential as a treatment for cognitive impairment.
Synthesemethoden
N-Butyl-3-hydroxypyridine-2-carboxamide can be synthesized by the reaction of butyric anhydride with 3-hydroxypyridine-2-carboxylic acid in the presence of a catalyst such as sulfuric acid. The reaction yields N-Butyl-3-hydroxypyridine-2-carboxamide as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-Butyl-3-hydroxypyridine-2-carboxamide has been widely used in scientific research as a tool to study the role of cyclic AMP in various cellular processes. It has been used to investigate the effects of cyclic AMP on gene expression, cell proliferation, differentiation, and apoptosis. N-Butyl-3-hydroxypyridine-2-carboxamide has also been used to study the role of cyclic AMP in the regulation of ion channels, neurotransmitter release, and synaptic plasticity.
Eigenschaften
CAS-Nummer |
1079-41-0 |
|---|---|
Produktname |
N-Butyl-3-hydroxypyridine-2-carboxamide |
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
N-butyl-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-12-10(14)9-8(13)5-4-7-11-9/h4-5,7,13H,2-3,6H2,1H3,(H,12,14) |
InChI-Schlüssel |
OWPOMFAYGIXICK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=C(C=CC=N1)O |
Kanonische SMILES |
CCCCNC(=O)C1=C(C=CC=N1)O |
Andere CAS-Nummern |
1079-41-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
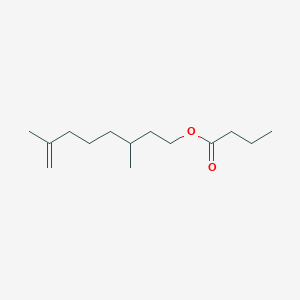
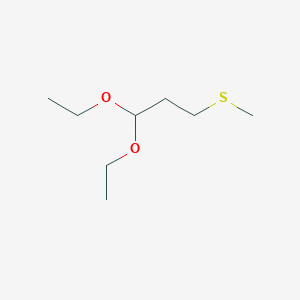
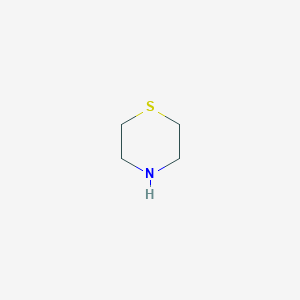
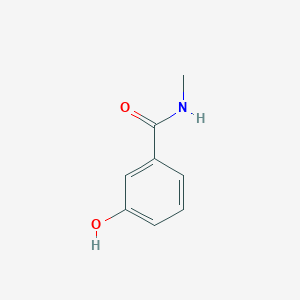
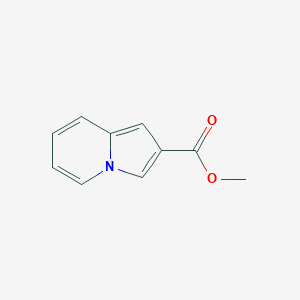
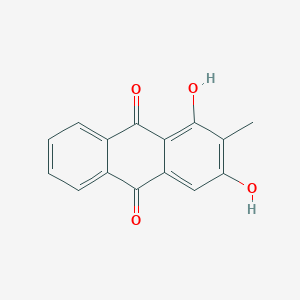
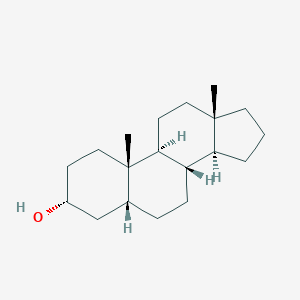
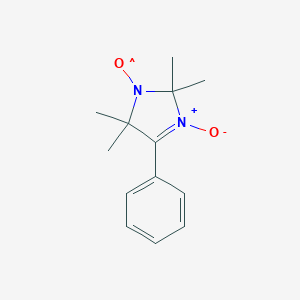
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
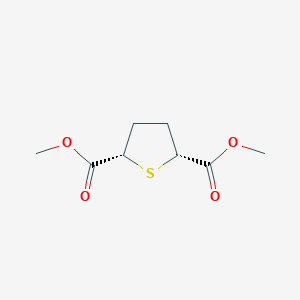
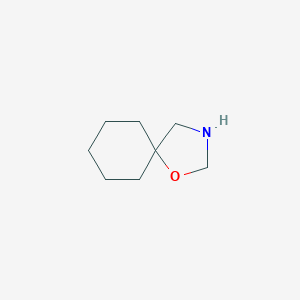
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
